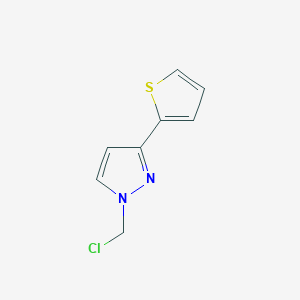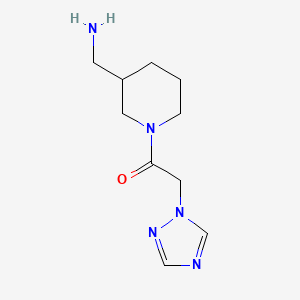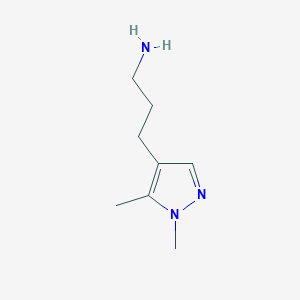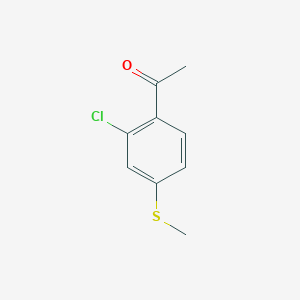
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Descripción general
Descripción
“1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a thiophene ring, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrazole ring attached to a thiophene ring via a chloromethyl group .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar structures often undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross coupling .Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activity
A study explored the synthesis and preclinical evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, revealing their potential as antidepressant medications. Derivatives showing significant reduction in immobility time in behavioral tests suggest the therapeutic usefulness of thiophene-based pyrazolines with carbothioamide tail units as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Structural Diversity through Chemical Reactions
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been highlighted for generating a structurally diverse library of compounds. This demonstrates the versatility of thiophene derivatives in creating a wide range of chemical structures with potential biological applications (Roman, 2013).
Antimicrobial Activity of Chitosan Schiff Bases
Another study synthesized chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, including a thiophene-2-yl pyrazole variant. These compounds exhibited antimicrobial activity against a range of bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Hamed et al., 2020).
Anti-Tumor Properties
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This points to the potential of thiophene-pyrazole derivatives in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
DNA Interaction and Cytotoxicity
Studies on N, S donor Re(I) metal complexes involving thiophene-2-yl-pyrazole derivatives have explored their DNA binding properties and cytotoxic effects against various cell lines. These findings suggest the role of these complexes in developing therapeutic agents with targeted action at the DNA level (Varma et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(chloromethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-6-11-4-3-7(10-11)8-2-1-5-12-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLDJQSHKOORBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)
